molecular formula C10H8FN3OS B11795003 6-(4-Fluorophenyl)-3-(methylsulfinyl)-1,2,4-triazine

6-(4-Fluorophenyl)-3-(methylsulfinyl)-1,2,4-triazine

Cat. No.: B11795003
M. Wt: 237.26 g/mol
InChI Key: CCILMPOJHQJYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorophenyl)-3-(methylsulfinyl)-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a fluorophenyl group and a methylsulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-3-(methylsulfinyl)-1,2,4-triazine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and hydrazines.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Addition of the Methylsulfinyl Group: The methylsulfinyl group can be added through an oxidation reaction of a methylthio precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Utilizing reactors that allow for precise control of reaction conditions.

    Catalysts and Solvents: Employing catalysts to enhance reaction rates and solvents to dissolve reactants and control temperature.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-3-(methylsulfinyl)-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of partially or fully reduced triazine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

6-(4-Fluorophenyl)-3-(methylsulfinyl)-1,2,4-triazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-3-(methylsulfinyl)-1,2,4-triazine involves:

    Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting or activating their function.

    Pathways Involved: Modulation of biochemical pathways related to its target, leading to desired therapeutic or material properties.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Chlorophenyl)-3-(methylsulfinyl)-1,2,4-triazine: Similar structure with a chlorine atom instead of fluorine.

    6-(4-Fluorophenyl)-3-(methylthio)-1,2,4-triazine: Similar structure with a methylthio group instead of methylsulfinyl.

    6-(4-Fluorophenyl)-3-(methylsulfonyl)-1,2,4-triazine: Similar structure with a methylsulfonyl group instead of methylsulfinyl.

Uniqueness

6-(4-Fluorophenyl)-3-(methylsulfinyl)-1,2,4-triazine is unique due to:

    Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s electronic properties and reactivity.

    Methylsulfinyl Group: This group provides specific oxidation states and reactivity patterns that are distinct from other similar compounds.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-methylsulfinyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3OS/c1-16(15)10-12-6-9(13-14-10)7-2-4-8(11)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCILMPOJHQJYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC=C(N=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.